molecular formula C10H10O3 B032253 Chromane-2-carboxylic acid CAS No. 51939-71-0

Chromane-2-carboxylic acid

Cat. No. B032253
M. Wt: 178.18 g/mol
InChI Key: SFLFCQJQOIZMHF-UHFFFAOYSA-N
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Patent
US05391570

Procedure details

LAH pellets (3.2 g, 84.3 mmole) were added slowly to a stirred solution of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (15 g, 84.3 mmole) in THF (150 ml). After the vigorous reaction subsided, the mixture was refluxed for 1 hr and then cooled. To the hot mixture were added sequentially, H2O (3.2 ml), 15% NaOH (3.2 ml), and then H2O (12.8 ml). The mixture was filtered and the filter cake washed with THF. The THF filtrate was concentrated in vacuo, and Kugelrohr distilled to a clear oil (13.85 g, 100%). This alcohol intermediate was stirred in SOCl2 for 18 hr. The excess SOCl2 was removed in vacuo and the resulting dark oil was Kugelrohr distilled to a clear oil (8.65 g, 56.2%). This alkyl chloride intermediate was heated to 100° in DMF with NaN3 (4.32 g, 66 mmole) and KI (0.2 g) for 72 hr. The mixture was diluted with H2O (250 ml) and extracted with CH2Cl2 three times. The CH2Cl2 extracts were concentrated in vacuo. The residue was hydrogenated at 60 psi over 10% Pd/C (1 g) in ethanol and 37% HCl (10 ml) for 3 hr. H2O (20 ml) was added and the mixture was filtered. The ethanol was removed in vacuo and the aqueous residue was made basic with 10 N NaOH. The mixture was extracted three times with ethyl acetate (50 ml portions). The extracts were concentrated in vacuo and the tan oil was Kugelrohr distilled to a dear oil (6.35 g, 82.2%). The product was used without further purification.
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4.32 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
12.8 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH:8]1[C:17](O)=O.[OH-].[Na+].[N-:22]=[N+]=[N-].[Na+]>C1COCC1.CN(C=O)C.O>[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH:8]1[CH2:17][NH2:22] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
15 g
Type
reactant
Smiles
O1C(CCC2=C1C=CC=C2)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.32 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12.8 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This alcohol intermediate was stirred in SOCl2 for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
To the hot mixture were added sequentially
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The THF filtrate was concentrated in vacuo, and Kugelrohr
DISTILLATION
Type
DISTILLATION
Details
distilled to a clear oil (13.85 g, 100%)
CUSTOM
Type
CUSTOM
Details
The excess SOCl2 was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled to a clear oil (8.65 g, 56.2%)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 three times
CONCENTRATION
Type
CONCENTRATION
Details
The CH2Cl2 extracts were concentrated in vacuo
WAIT
Type
WAIT
Details
The residue was hydrogenated at 60 psi over 10% Pd/C (1 g) in ethanol and 37% HCl (10 ml) for 3 hr
Duration
3 h
ADDITION
Type
ADDITION
Details
H2O (20 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate (50 ml portions)
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled to a dear oil (6.35 g, 82.2%)
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
O1C(CCC2=C1C=CC=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05391570

Procedure details

LAH pellets (3.2 g, 84.3 mmole) were added slowly to a stirred solution of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (15 g, 84.3 mmole) in THF (150 ml). After the vigorous reaction subsided, the mixture was refluxed for 1 hr and then cooled. To the hot mixture were added sequentially, H2O (3.2 ml), 15% NaOH (3.2 ml), and then H2O (12.8 ml). The mixture was filtered and the filter cake washed with THF. The THF filtrate was concentrated in vacuo, and Kugelrohr distilled to a clear oil (13.85 g, 100%). This alcohol intermediate was stirred in SOCl2 for 18 hr. The excess SOCl2 was removed in vacuo and the resulting dark oil was Kugelrohr distilled to a clear oil (8.65 g, 56.2%). This alkyl chloride intermediate was heated to 100° in DMF with NaN3 (4.32 g, 66 mmole) and KI (0.2 g) for 72 hr. The mixture was diluted with H2O (250 ml) and extracted with CH2Cl2 three times. The CH2Cl2 extracts were concentrated in vacuo. The residue was hydrogenated at 60 psi over 10% Pd/C (1 g) in ethanol and 37% HCl (10 ml) for 3 hr. H2O (20 ml) was added and the mixture was filtered. The ethanol was removed in vacuo and the aqueous residue was made basic with 10 N NaOH. The mixture was extracted three times with ethyl acetate (50 ml portions). The extracts were concentrated in vacuo and the tan oil was Kugelrohr distilled to a dear oil (6.35 g, 82.2%). The product was used without further purification.
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4.32 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
12.8 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH:8]1[C:17](O)=O.[OH-].[Na+].[N-:22]=[N+]=[N-].[Na+]>C1COCC1.CN(C=O)C.O>[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[CH2:10][CH2:9][CH:8]1[CH2:17][NH2:22] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
15 g
Type
reactant
Smiles
O1C(CCC2=C1C=CC=C2)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.32 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12.8 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This alcohol intermediate was stirred in SOCl2 for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
To the hot mixture were added sequentially
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The THF filtrate was concentrated in vacuo, and Kugelrohr
DISTILLATION
Type
DISTILLATION
Details
distilled to a clear oil (13.85 g, 100%)
CUSTOM
Type
CUSTOM
Details
The excess SOCl2 was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled to a clear oil (8.65 g, 56.2%)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 three times
CONCENTRATION
Type
CONCENTRATION
Details
The CH2Cl2 extracts were concentrated in vacuo
WAIT
Type
WAIT
Details
The residue was hydrogenated at 60 psi over 10% Pd/C (1 g) in ethanol and 37% HCl (10 ml) for 3 hr
Duration
3 h
ADDITION
Type
ADDITION
Details
H2O (20 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate (50 ml portions)
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled to a dear oil (6.35 g, 82.2%)
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
O1C(CCC2=C1C=CC=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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